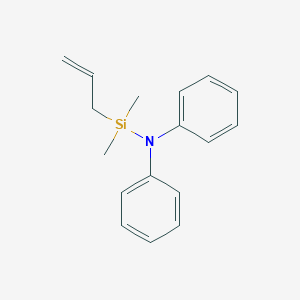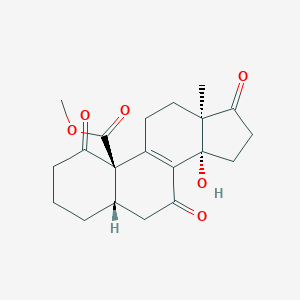![molecular formula C23H20N2O4 B237565 4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237565.png)
4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity among recreational drug users. It was first identified in Japan in 2015 and has since been detected in various countries. MMB-FUBINACA is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis.
Mechanism of Action
4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide acts as a full agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the CB1 receptor by 4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide results in the release of neurotransmitters such as dopamine, which is responsible for the pleasurable effects of cannabis. 4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide also has an effect on other neurotransmitter systems such as the serotonin and glutamate systems, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide are similar to those of cannabis. It can cause euphoria, relaxation, altered perception, and impaired coordination. It can also cause side effects such as anxiety, paranoia, and tachycardia. 4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide has been shown to have a higher potency and longer duration of action than THC, the main psychoactive component of cannabis.
Advantages and Limitations for Lab Experiments
One advantage of using 4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide in lab experiments is its high potency, which allows for the study of the CB1 receptor at very low concentrations. Another advantage is its stability, which makes it easier to handle and store than natural cannabinoids such as THC. However, one limitation is its potential for abuse, which may make it difficult to obtain regulatory approval for research use. Another limitation is its lack of selectivity for the CB1 receptor, which may make it difficult to study the specific effects of CB1 activation.
Future Directions
For research on 4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide include studying its effects on different physiological processes such as pain perception, appetite regulation, and memory formation. It may also be useful in the development of new drugs for the treatment of various conditions such as chronic pain, nausea, and anxiety. Further research is needed to understand the long-term effects of 4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide use and its potential for addiction.
Synthesis Methods
The synthesis of 4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide involves the reaction of 5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenylamine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is purified using chromatography techniques such as flash column chromatography or preparative HPLC.
Scientific Research Applications
4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide has been used in scientific research to study the effects of synthetic cannabinoids on the CB1 receptor. It has been shown to have a high affinity for the CB1 receptor, with an EC50 value of 0.14 nM. This makes it one of the most potent synthetic cannabinoids known to date. 4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide has also been used in studies to investigate the role of the CB1 receptor in various physiological processes such as pain perception, appetite regulation, and memory formation.
properties
Product Name |
4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide |
|---|---|
Molecular Formula |
C23H20N2O4 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide |
InChI |
InChI=1S/C23H20N2O4/c1-14-4-5-16(23-25-20-13-18(28-3)10-11-21(20)29-23)12-19(14)24-22(26)15-6-8-17(27-2)9-7-15/h4-13H,1-3H3,(H,24,26) |
InChI Key |
SVOSEYGIMZKKNU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)OC)NC(=O)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)OC)NC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorobenzoyl)thiourea](/img/structure/B237504.png)

![4-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B237518.png)


![1-[(2R,5S)-3-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B237527.png)
![2,20,23,27-Tetrahydroxy-6-methoxy-4-methyl-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),8,10,12,16,19,21,23,26-nonaene-5,18,25-trione](/img/structure/B237530.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide](/img/structure/B237543.png)
![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B237552.png)
